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Compound of Interest

Compound Name: 3-Bromo-6-fluoroquinoline

Cat. No.: B1591856

An In-depth Technical Guide to 3-Bromo-6-
fluoroquinoline

Introduction: The Significance of the Halogenated
Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in
medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of
biological activities, forming the core of numerous pharmaceuticals.[1] The introduction of
halogen atoms, such as bromine and fluorine, onto the quinoline core profoundly modulates the
molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding
interactions with biological targets.[2] 3-Bromo-6-fluoroquinoline, in particular, is a versatile
synthetic intermediate. The strategic placement of a bromine atom on the electron-deficient
pyridine ring and a fluorine atom on the electron-rich benzene ring creates two distinct reactive
centers, offering a powerful platform for the development of novel compounds through site-
selective functionalization.[3] This guide provides a comprehensive overview of the known
physical and chemical properties, spectroscopic profile, reactivity, and safe handling of 3-
Bromo-6-fluoroquinoline.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and
development, influencing everything from reaction conditions to formulation. The properties of
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3-Bromo-6-fluoroquinoline are summarized below.

Property Value Source
Molecular Formula CoHsBrFN [4]
Molecular Weight 226.05 g/mol [4]

Monoisotopic Mass

224.95894 Da

[4]

CAS Number 205114-16-5 [5]

Appearance Solid (predicted) General knowledge
Data not available. For

) ] comparison, 4-Bromo-6-

Melting Point o N/A
fluoroquinoline melts at 77-78
°C.[3][6]

Boiling Point Data not available N/A
Insoluble in water (predicted);

N Soluble in common organic
Solubility General knowledge

solvents like DMSO, DMF,
CH2Cla.

XlogP (predicted)

3.3

[4]

InChlKey

BDFONODCJLSXEP-
UHFFFAOYSA-N

[4]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a

chemical compound. While specific experimental spectra for 3-Bromo-6-fluoroquinoline are

not widely published, this section outlines the expected spectroscopic profile based on

established principles and data from analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating molecular structure in solution.
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e 'H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic
region (typically & 7.0-9.0 ppm). The protons on the pyridine ring (at C2 and C4) will likely be
the most downfield due to the deshielding effect of the nitrogen atom. The protons on the
benzene ring (at C5, C7, and C8) will exhibit splitting patterns influenced by both neighboring
protons and through-space coupling to the fluorine atom at C6.

e 13C NMR: The spectrum should display nine signals corresponding to the nine carbon atoms
of the quinoline core. The chemical shifts will be influenced by the attached atoms; carbons
bonded to nitrogen (C2, C8a), bromine (C3), and fluorine (C6) will show characteristic shifts.

o 1°F NMR: *F NMR is highly sensitive and provides a direct confirmation of the fluorine's
presence and environment.[7] A single resonance is expected for the fluorine atom at the C6
position. In similar 6-fluoroquinoline derivatives, this signal typically appears in the range of
-108 to -110 ppm (relative to CFClI3).[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm
the elemental composition.

o Expected m/z: The theoretical monoisotopic mass of CoHsBrEN is 224.95894 Da.[4] HRMS
analysis should yield a mass-to-charge ratio (m/z) that matches this value with high
accuracy.

* |sotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern
of bromine. Due to the nearly equal natural abundance of its two stable isotopes, 7°Br and
81Br, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z
units (M and M+2), providing a definitive signature for a monobrominated compound.[8]

o Predicted Adducts: Predicted m/z values for common adducts are [M+H]* at 225.96622 and
[M+Na]* at 247.94816.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the
molecule.
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e Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings are expected in
the 3000-3100 cm~1 region.[7]

e Ring Vibrations (C=C and C=N): A series of sharp bands between 1400-1650 cm~1 will
correspond to the stretching vibrations of the quinoline core.

e C-F Stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected
in the 1200-1270 cm~1 region.

o C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the
500-650 cm~1 range of the fingerprint region.[7]

Section 3: Synthesis and Chemical Reactivity

The synthetic utility of 3-Bromo-6-fluoroquinoline stems from its dual halogenation, allowing
for orthogonal chemical modifications.

General Synthetic Approach

While a specific, optimized synthesis for 3-Bromo-6-fluoroquinoline is not detailed in the
provided sources, a plausible route can be constructed based on established quinoline
synthesis methodologies, such as the Gould-Jacobs reaction.[9]

» Aniline Condensation: The synthesis would likely begin with the reaction of a suitably
substituted aniline, 4-fluoroaniline, with a malonic acid derivative (e.g., diethyl
ethoxymethylenemalonate).

o Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures to
form the 4-hydroxyquinoline core.

o Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation yields
6-fluoro-4-hydroxyquinoline.

o Hydroxyl to Chloro Conversion: The 4-hydroxyl group is converted to a more reactive leaving
group, typically a chloride, using reagents like POCIs or SOCl-.

o Dehalogenation: The 4-chloro group is removed via catalytic hydrogenation to yield 6-
fluoroquinoline.
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e Bromination: The final step involves the regioselective bromination at the C3 position using a
brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

R Gould-Jacobs Reaction S q e - . . - o
Et-FIuoroamIm%—»QMalomc ‘Acid Derivative%@ycnzaﬂon & Functlonahzanoa—>Es»Fluoroqunnolln%@egloselecuve Bromination (NBSD—> 3-Bromo-6-fluoroquinoline

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-Bromo-6-fluoroquinoline.

Core Reactivity

The molecule's reactivity is dominated by the two halogen substituents, which can be
addressed selectively.

e C3-Position (Bromine): The bromine atom at the C3 position on the electron-poor pyridine
ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This site is
ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as:

[¢]

Suzuki-Miyaura Coupling (with boronic acids/esters)

[¢]

Sonogashira Coupling (with terminal alkynes)

[e]

Buchwald-Hartwig Amination (with amines)

o

Heck Reaction (with alkenes)

e C6-Position (Fluorine): The fluorine atom on the C6 position of the benzene ring is generally
less reactive in cross-coupling reactions but is susceptible to Nucleophilic Aromatic
Substitution (SnAr). This reaction typically requires strong nucleophiles and often harsh
conditions (high temperature/pressure), but it allows for the introduction of oxygen, nitrogen,
or sulfur nucleophiles.[3]

The differential reactivity allows for a stepwise functionalization strategy, where the C-Br bond
is typically modified first under milder, palladium-catalyzed conditions, leaving the C-F bond
intact for a subsequent SnAr reaction if desired.
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Caption: Key reaction pathways for 3-Bromo-6-fluoroquinoline.

Section 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis
are crucial.

Protocol: NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh ~5-10 mg of 3-Bromo-6-fluoroquinoline and
dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry NMR
tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire a proton spectrum using a standard single-pulse sequence. Set
the spectral width to cover the expected range (e.g., -2 to 12 ppm) and acquire a sufficient
number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[8]

e 13C & °F NMR Acquisition: Using appropriate pulse programs, acquire the carbon and
fluorine spectra. These may require longer acquisition times compared to the proton
spectrum.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak as an
internal standard.

Protocol: Mass Spectrum Acquisition (HRMS)

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent compatible with the ionization source (e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer via direct infusion or through an
LC system.[8] Use an appropriate ionization technique, such as Electrospray lonization
(ESI), to generate ions (e.g., [M+H]*).

e Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or
Orbitrap) to measure the m/z values with high precision.

» Data Analysis: Compare the experimentally determined accurate mass with the theoretical
mass calculated for the molecular formula CsHsBrFN to confirm the elemental composition.
Analyze the isotopic distribution to verify the presence of one bromine atom.

Section 5: Safety, Handling, and Storage

As a halogenated heterocyclic compound, 3-Bromo-6-fluoroquinoline must be handled with
appropriate care. While a specific, comprehensive SDS is not available from the search results,
the following guidelines are based on data for structurally similar compounds.[10][11]

e General Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause
skin, respiratory, and serious eye irritation/damage.[6][11]

o Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves
(e.g., nitrile), and tightly fitting safety goggles.[10][12]

e Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or
inhale.[10] Use non-sparking tools and ensure adequate ventilation.[12]
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» Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]
Store away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter the environment.

Disclaimer: This information is a summary based on related compounds. Always consult the
specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-Bromo-6-fluoroquinoline is a valuable building block for chemical synthesis, particularly in
the fields of drug discovery and materials science. Its well-differentiated reactive sites at the C3
(bromo) and C6 (fluoro) positions allow for selective and versatile functionalization. A thorough
understanding of its physicochemical properties, spectroscopic signatures, and reactivity
profile, as outlined in this guide, is paramount for its effective and safe utilization in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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